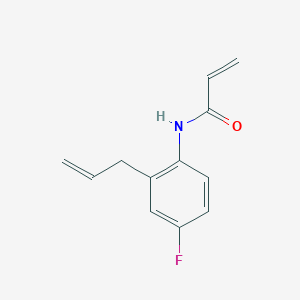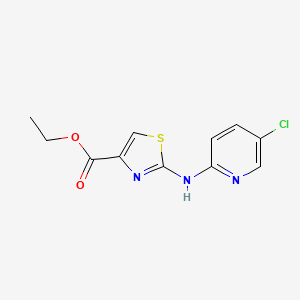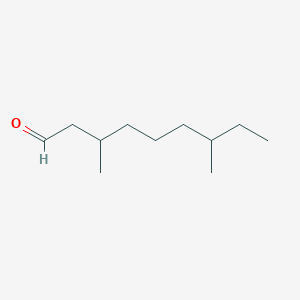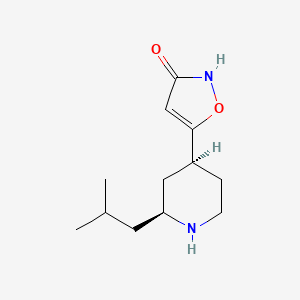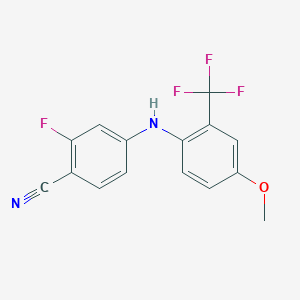![molecular formula C9H15N3O2 B8323002 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol](/img/structure/B8323002.png)
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol
概要
説明
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and an amino group attached to a propane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol typically involves the reaction of 4,6-dimethylpyrimidine with an appropriate amine and a diol. One common method involves the use of epichlorohydrin as a starting material, which undergoes substitution reactions with the amine group of 4,6-dimethylpyrimidine, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
科学的研究の応用
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3-(4,6-Dimethylpyrimid-2-ylamino)propionic acid: Similar structure but with a carboxylic acid group instead of a diol.
4-(2-Methoxyethyl)phenoxy]propane-1,2-diol: Contains a phenoxy group instead of a pyrimidine ring.
Uniqueness
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol is unique due to its combination of a pyrimidine ring with a diol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
3-[(4,6-dimethylpyrimidin-2-yl)amino]propane-1,2-diol |
InChI |
InChI=1S/C9H15N3O2/c1-6-3-7(2)12-9(11-6)10-4-8(14)5-13/h3,8,13-14H,4-5H2,1-2H3,(H,10,11,12) |
InChIキー |
IZRSZIISEMNKKK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NCC(CO)O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
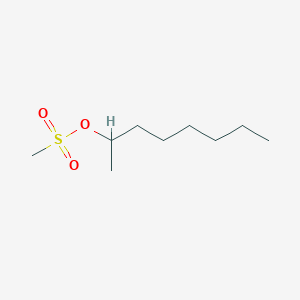


![methanesulfonic acid {(4R)-(2,2-dimethyl[1,3]dioxolan-4-yl)}-{(4S,5S)-(5-methanesulfonyloxymethyl-2,2-dimethyl[1,3]dioxolan-4-yl)}-(S)methyl ester](/img/structure/B8322943.png)
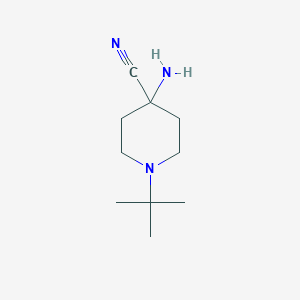

![4-[3-(2-Chloroethoxy)phenyl]-3-oxo-butyronitrile](/img/structure/B8322954.png)

![Ethyl 4-(3,4-dichlorobenzyl)thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B8322968.png)
